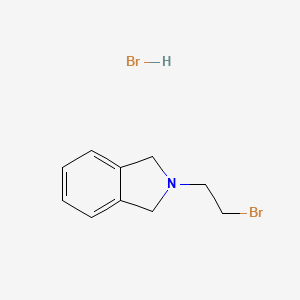
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Übersicht
Beschreibung
2-Bromoethylamine hydrobromide is an organic compound used as a building block in proteomics research . It’s also used as an organic and pharmaceutical intermediate for the preparation of first-aid medicines . The compound appears as crystals .
Synthesis Analysis
2-Bromoethylamine hydrobromide can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . Another application is in the synthesis of secondary amines via CsOH-promoted chemoselective mono-N-alkylation of primary amines, diamines, and polyamines .
Molecular Structure Analysis
The linear formula of 2-Bromoethylamine hydrobromide is BrCH2CH2NH2 · HBr . Its molecular weight is 204.89 . The SMILES string representation is Br.NCCBr .
Physical And Chemical Properties Analysis
2-Bromoethylamine hydrobromide appears as crystals . It has a melting point of 170-175 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactivity
Convenient Synthesis of Isoindolinones : A synthetic approach to 2,3-dihydro-1H-isoindol-1-one (isoindolinone) derivatives involves the reaction of N-alkyl-N-(o-bromobenzyl)benzamides with butyllithium, leading to the production of 2-alkyl-3-aryl-2,3-dihydro-1H-isoindol-1-ones. This method highlights a key step in accessing various isoindolinone frameworks through oxidation processes (Kobayashi & Chikazawa, 2016).
Pummerer-Type Cyclization for Sulfanyl Isoindolones : The synthesis of 2-aryl-2,3-dihydro-3-sulfanyl-1H-isoindol-1-ones was achieved via Pummerer-type cyclization, demonstrating an efficient method for obtaining sulfanyl-substituted isoindolones from N-aryl-2-(sulfinylmethyl)benzamides (Kobayashi et al., 2011).
Halogen Bonding in Isoindole Derivatives : Research into 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones has shed light on the role of halogen substituents in forming halogen bonds and supramolecular architectures. This study provides insights into the structural implications of halogen bonding in isoindole derivatives (Gurbanov et al., 2021).
Formation of Tetrahydroisoindoles : A study on the palladium-catalyzed formate reduction of substituted isoindolines revealed a pathway for reducing alkyl isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles. The research highlights differences in reactivity based on substituent effects and provides a basis for understanding the reduction and dehalogenation processes in isoindoline derivatives (Hou et al., 2007).
Isoindole-1,3-dione and Amino-oxyalkyl Derivatives : Through the treatment of phthalic anhydride with hydroxylamine hydrochloride and subsequent reactions, a pathway to synthesize 2-(bromoalkoxy)-1H-isoindole-1,3-dione derivatives was established. This research contributes to the development of novel isoindole-based compounds with potential applications in various fields (Banu et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)-1,3-dihydroisoindole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTBRBZTEUQABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide | |
CAS RN |
1375474-35-3 | |
| Record name | 1H-Isoindole, 2-(2-bromoethyl)-2,3-dihydro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





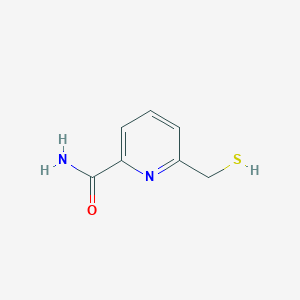
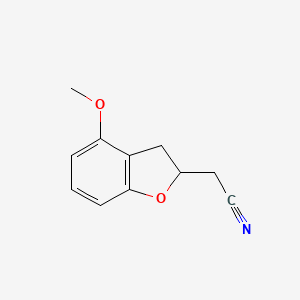
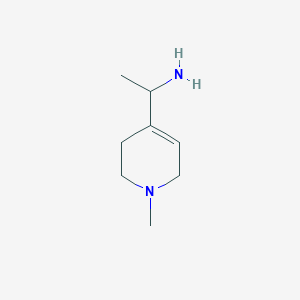

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
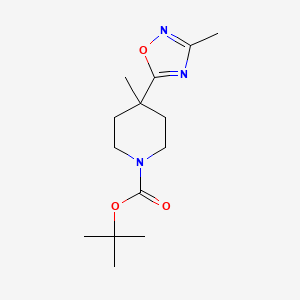
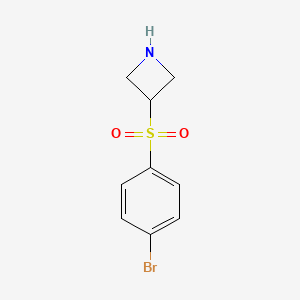

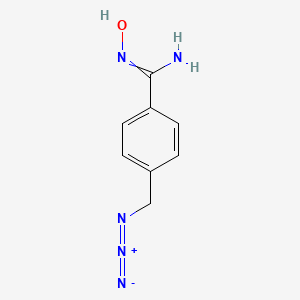
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)